GA-017

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H21N3O4 |

|---|---|

分子量 |

343.4 g/mol |

IUPAC 名称 |

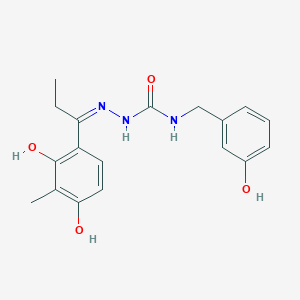

1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea |

InChI |

InChI=1S/C18H21N3O4/c1-3-15(14-7-8-16(23)11(2)17(14)24)20-21-18(25)19-10-12-5-4-6-13(22)9-12/h4-9,22-24H,3,10H2,1-2H3,(H2,19,21,25)/b20-15- |

InChI 键 |

FBCPIOAXERAOIA-HKWRFOASSA-N |

手性 SMILES |

CC/C(=N/NC(=O)NCC1=CC(=CC=C1)O)/C2=C(C(=C(C=C2)O)C)O |

规范 SMILES |

CCC(=NNC(=O)NCC1=CC(=CC=C1)O)C2=C(C(=C(C=C2)O)C)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GA-017

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key serine/threonine kinases in the Hippo signaling pathway. By directly inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ). This inhibition leads to the stabilization, nuclear translocation, and subsequent activation of YAP/TAZ. In the nucleus, YAP/TAZ act as transcriptional co-activators, inducing the expression of genes that promote cell proliferation and growth. This mechanism makes this compound a powerful research tool for studying the Hippo pathway and a potential therapeutic agent for applications requiring enhanced cell growth, such as in organoid development and regenerative medicine.

Core Mechanism of Action: Inhibition of the Hippo Pathway

The primary mechanism of action of this compound is the targeted inhibition of LATS1/2 kinases.[1][2][3][4][5][6][7] In the canonical Hippo signaling pathway, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation event sequesters YAP/TAZ in the cytoplasm, marking them for degradation.

This compound competitively inhibits the ATP-binding sites of LATS1 and LATS2, preventing the phosphorylation of YAP/TAZ.[2][3] As a result, dephosphorylated YAP/TAZ are stabilized and translocate from the cytoplasm to the nucleus.[1][2][3][4] Once in the nucleus, YAP/TAZ associate with transcription factors, primarily the TEAD family, to drive the expression of a suite of pro-proliferative and anti-apoptotic genes.[1][4] This ultimately results in enhanced cell growth, particularly under three-dimensional (3D) culture conditions, and promotes the formation and expansion of organoids, such as mouse intestinal organoids.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro potency and efficacy data for this compound.

| Target | Parameter | Value | Species | Reference |

| LATS1 | IC₅₀ | 4.10 ± 0.79 nM | N/A | [1][2][5] |

| LATS2 | IC₅₀ | 3.92 ± 0.42 nM | N/A | [1][2][5] |

| LATS1 | Kᵢ (ATP-competitive) | 0.58 ± 0.11 nM | N/A | [2][5][7][8] |

| LATS2 | Kᵢ (ATP-competitive) | 0.25 ± 0.03 nM | N/A | [2][5][7][8] |

Table 1: In Vitro Kinase Inhibition Potency of this compound

| Cell Line | Parameter | Value | Conditions | Reference |

| SKOV3 | EC₅₀ | 3.51 ± 0.26 µM | 3D Culture (Gellan Gum) | [2][3][8] |

Table 2: Cellular Proliferation Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and activity.

Caption: Workflow for characterizing this compound from in vitro kinase inhibition to cell-based functional outcomes.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound, based on standard methodologies in the field.

In Vitro LATS1/2 Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To determine the direct inhibitory activity and potency (IC₅₀) of this compound against LATS1 and LATS2 kinases.

-

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Kinase inhibition results in a lower ADP signal.

-

Methodology:

-

Reagents: Recombinant human LATS1 or LATS2 enzyme, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a YAP-derived peptide or MOB1).

-

Procedure: a. A serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 1 µM) is prepared in DMSO and then diluted in kinase buffer. b. LATS1 or LATS2 enzyme is added to the wells of a 384-well plate containing the diluted this compound or vehicle control (DMSO). c. The kinase reaction is initiated by adding a mixture of ATP (at a concentration near the Kₘ for the enzyme) and the substrate. d. The reaction is incubated at 30°C for 1 hour. e. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. f. The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. g. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Proliferation Assay in 3D Culture

-

Objective: To determine the effect of this compound on cell growth and viability in a 3D environment and calculate its efficacy (EC₅₀).

-

Principle: The CellTiter-Glo® 3D Assay measures the number of viable cells in spheroids based on the quantification of ATP, an indicator of metabolically active cells.

-

Methodology:

-

Cell Culture: SKOV3 cells are seeded in ultra-low attachment 96-well plates in a culture medium containing a hydrogel matrix (e.g., 0.2% gellan gum) to promote spheroid formation.

-

Treatment: A serial dilution of this compound is added to the culture medium. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 4 to 7 days to allow for spheroid growth.

-

Measurement: a. The CellTiter-Glo® 3D Reagent is added directly to each well. b. The plate is shaken for 5 minutes to induce cell lysis and then incubated for 25 minutes at room temperature to stabilize the luminescent signal. c. Luminescence is measured with a plate reader.

-

Data Analysis: The relative cell number is calculated as a percentage of the vehicle control. The EC₅₀ value is determined by fitting the dose-response data to a non-linear regression model.[3]

-

Immunofluorescence for YAP/TAZ Nuclear Translocation

-

Objective: To visually confirm that this compound treatment leads to the translocation of YAP/TAZ from the cytoplasm to the nucleus.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HUVECs or SKOV3) are grown on glass coverslips or in imaging-compatible plates. They are then treated with this compound (e.g., at 10 µM) or a vehicle control for a specified time (e.g., 2-4 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: a. Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding. b. Cells are incubated with a primary antibody specific for YAP/TAZ overnight at 4°C. c. After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.

-

Imaging: Images are acquired using a fluorescence or confocal microscope. The localization of the YAP/TAZ signal (green) relative to the nuclear signal (blue) is observed and quantified. An increase in the co-localization of the two signals in this compound-treated cells indicates nuclear translocation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

GA-017 as a LATS1/2 kinase inhibitor

An In-Depth Technical Guide to GA-017: A Potent and Selective LATS1/2 Kinase Inhibitor

Introduction

This compound is a novel small molecule identified as a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2][3] These serine/threonine kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, cell proliferation, and apoptosis.[1][4] By inhibiting LATS1/2, this compound effectively blocks the Hippo pathway's growth-suppressive signals. This leads to the activation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][4] The nuclear accumulation of YAP/TAZ induces the expression of downstream genes that promote cell growth and proliferation.[1][5]

This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and its effects on cellular systems, particularly in three-dimensional (3D) culture models. This guide is intended for researchers, scientists, and professionals in the field of drug development and regenerative medicine.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified through various assays. The data is summarized below for clarity and comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | Parameter | Value (nM) | Notes |

| LATS1 | IC₅₀ | 4.10 ± 0.79 | Half-maximal inhibitory concentration.[2][3][6] |

| LATS2 | IC₅₀ | 3.92 ± 0.42 | Half-maximal inhibitory concentration.[2][3][6] |

| LATS1 | Kᵢ | 0.58 ± 0.11 | Inhibition constant, competitive against ATP.[1][2][6] |

| LATS2 | Kᵢ | 0.25 ± 0.03 | Inhibition constant, competitive against ATP.[1][2][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) |

| SKOV3 | 3D Cell Growth | EC₅₀ | 3.51 ± 0.26 |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases.[1][6] In the canonical Hippo signaling pathway, active LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ. This phosphorylation event promotes the binding of YAP/TAZ to 14-3-3 proteins, leading to their sequestration in the cytoplasm and/or proteasomal degradation.[1][2]

By binding to the ATP pocket of LATS1/2, this compound prevents the phosphorylation of YAP/TAZ.[1] As a result, dephosphorylated YAP/TAZ can translocate into the nucleus, where they associate with TEAD family transcription factors to activate a genetic program that enhances cell proliferation and suppresses apoptosis.[1][5] This mechanism has been shown to be particularly effective in promoting the growth of cells in 3D culture environments, such as spheroids and organoids.[1][4][5]

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved a series of key experiments, from initial screening to mechanistic studies. Detailed methodologies are provided below.

High-Throughput Screening (HTS) for Proliferation Activators

This compound was identified from a library of over 50,000 synthetic compounds screened for their ability to promote cell proliferation in a 3D culture system.[1]

-

Cell Line: Human ovarian adenocarcinoma cells (SKOV3).[1]

-

3D Culture System: A gellan gum-based scaffold was used to support 3D cell growth, which is suitable for HTS applications.[5]

-

Procedure:

-

SKOV3 cells were seeded in 384-well plates containing medium mixed with gellan gum.

-

Compounds from the chemical library, including a DMSO vehicle control, were added to the wells.

-

Plates were incubated for 4 days to allow for spheroid formation and growth.[1]

-

Cell viability and proliferation were quantified using an ATP-based assay (e.g., CellTiter-Glo®). An increase in luminescence relative to the DMSO control indicated a proliferative effect.

-

-

Hit Identification: Compounds that increased cell numbers by more than 1.5 times compared to the control were selected as preliminary hits. This compound was identified as one of the most active compounds.[1]

In Vitro LATS1/2 Kinase Assay

The direct inhibitory effect of this compound on LATS1/2 kinase activity was measured to determine IC₅₀ and Kᵢ values.

-

Assay Format: A mobility-shift assay or fluorescence-based assay (e.g., IMAP) was used to measure kinase activity.[7]

-

Reagents:

-

Recombinant human LATS1 and LATS2 enzymes.

-

A suitable peptide substrate.

-

ATP (at a concentration near the Kₘ for Kᵢ determination, e.g., 400 μM for IC₅₀).[5]

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).

-

-

Procedure:

-

LATS1 or LATS2 enzyme was incubated with varying concentrations of this compound in a 384-well plate.

-

The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction was allowed to proceed for a set time at room temperature (e.g., 40 minutes).

-

The reaction was stopped by adding phosphoric acid or a specific stop solution.

-

The amount of phosphorylated substrate was quantified.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve. For Kᵢ determination, the assay was repeated at multiple ATP concentrations and data were analyzed using a Lineweaver-Burk plot.[1]

-

YAP/TAZ Nuclear Translocation Assay

This immunocytochemistry-based assay visually confirms the mechanism of action by observing the subcellular localization of YAP/TAZ.

-

Cell Line: SKOV3 cells.[7]

-

Procedure:

-

Cells were seeded on 96-well imaging plates and allowed to adhere.

-

Cells were treated with this compound (e.g., 10 μM) or DMSO for a specified period.

-

After treatment, cells were fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.

-

Cells were incubated with primary antibodies against YAP or TAZ, followed by incubation with fluorescently-labeled secondary antibodies. Nuclei were counterstained with Hoechst 33342.

-

Images were acquired using a high-content imaging system (e.g., Operetta CLS) or a confocal microscope.

-

Image analysis software was used to quantify the fluorescence intensity ratio of YAP/TAZ in the nucleus versus the cytoplasm. A significant increase in this ratio in this compound-treated cells compared to control indicates induced nuclear translocation.[7]

-

Logical & Experimental Workflows

The discovery and validation of this compound followed a logical progression from high-throughput screening to detailed mechanistic validation.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of LATS1/2 kinases. Its ability to robustly activate the YAP/TAZ signaling axis makes it a valuable research tool for studying the Hippo pathway. Furthermore, its demonstrated efficacy in promoting the growth of various cell types in 3D culture, including spheroids and organoids, highlights its potential applications in regenerative medicine, tissue engineering, and as a component in advanced cell culture systems for drug discovery.[1][5] Further investigation into its in vivo properties and therapeutic potential is a logical next step in its development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Role of GA-017 in the Hippo Signaling Pathway

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making it a key target for therapeutic development. Central to this pathway are the transcriptional co-activators YAP and TAZ, whose activity is tightly controlled by a kinase cascade. When the Hippo pathway is active, YAP and TAZ are phosphorylated and sequestered in the cytoplasm, leading to their degradation. In contrast, when the pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis. The precise mechanisms governing the Hippo pathway are complex and involve a multitude of regulatory inputs. This document explores the role of a novel therapeutic agent, GA-017, in modulating the Hippo signaling pathway.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Hippo signaling pathway. Its primary mechanism of action involves the direct inhibition of the core Hippo kinase complex, specifically targeting the interaction between MST1/2 and LATS1/2. By preventing the phosphorylation and activation of LATS1/2 by MST1/2, this compound effectively blocks the downstream phosphorylation of YAP and TAZ. This inhibition leads to the accumulation of dephosphorylated, active YAP and TAZ, which can then translocate to the nucleus and drive the expression of their target genes.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Kinase Inhibition Assay

| Kinase Target | IC50 (nM) |

| MST1 | 15.2 |

| MST2 | 12.8 |

| LATS1 | > 10,000 |

| LATS2 | > 10,000 |

Table 2: Cellular Potency in HEK293A Cells

| Assay | EC50 (nM) |

| YAP/TAZ Nuclear Translocation | 45.7 |

| CTGF Luciferase Reporter | 62.3 |

Table 3: In Vivo Efficacy in a Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| This compound (10 mg/kg) | 58.4 |

| This compound (30 mg/kg) | 82.1 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Recombinant human MST1 and MST2 kinases were incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

YAP/TAZ Nuclear Translocation Assay

-

HEK293A cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with a dose range of this compound for 4 hours.

-

Cells were then fixed, permeabilized, and stained with antibodies against YAP/TAZ and a nuclear counterstain (DAPI).

-

Images were acquired using a high-content imaging system.

-

The ratio of nuclear to cytoplasmic YAP/TAZ fluorescence intensity was quantified.

-

EC50 values were determined from the dose-response curve.

CTGF Luciferase Reporter Assay

-

HEK293A cells were co-transfected with a CTGF-luciferase reporter construct and a Renilla luciferase control plasmid.

-

After 24 hours, cells were treated with varying concentrations of this compound for 16 hours.

-

Luciferase activity was measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency.

-

EC50 values were derived from the dose-response data.

This compound represents a promising novel therapeutic agent that targets the Hippo signaling pathway. Its potent and selective inhibition of the core Hippo kinases, MST1 and MST2, leads to the activation of the downstream effectors YAP and TAZ. The robust in vitro and in vivo activity of this compound, as demonstrated by the quantitative data and experimental protocols outlined in this guide, underscores its potential for the treatment of cancers driven by Hippo pathway dysregulation. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.

The LATS Kinase Inhibitor GA-017: A Technical Guide to its Mechanism of Action and Induction of YAP/TAZ Nuclear Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule GA-017, a potent and selective inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2. By targeting the core of the Hippo signaling pathway, this compound effectively prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition leads to the stabilization and subsequent nuclear translocation of YAP and TAZ, where they can modulate gene expression, particularly those genes involved in cell proliferation and tissue growth. This guide details the mechanism of action of this compound, presents its key quantitative data, and provides detailed protocols for the essential experiments used to characterize its activity. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological effects.

Introduction to the Hippo Pathway and YAP/TAZ

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] At the core of this pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[2] Phosphorylated YAP and TAZ are sequestered in the cytoplasm and targeted for degradation.[2] However, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Dysregulation of the Hippo pathway and the subsequent nuclear accumulation of YAP/TAZ have been implicated in various cancers and are also a key area of interest for regenerative medicine.

This compound: A Potent and Selective LATS1/2 Inhibitor

This compound has been identified as a small molecule that potently and selectively inhibits the kinase activity of LATS1 and LATS2, the final kinases in the Hippo pathway cascade responsible for YAP/TAZ phosphorylation.[3] By directly targeting LATS1/2, this compound effectively blocks the phosphorylation of YAP and TAZ, leading to their stabilization and nuclear accumulation.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.

| Parameter | LATS1 | LATS2 | Reference |

| IC50 | 4.10 ± 0.79 nM | 3.92 ± 0.42 nM | [3] |

| Ki (vs. ATP) | 0.58 ± 0.11 nM | 0.25 ± 0.03 nM | [3] |

| Cell Line | Condition | EC50 | Reference |

| SKOV3 | 3D Culture | 3.51 ± 0.26 µM | [3] |

Signaling Pathways and Mechanisms

The Hippo Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Hippo signaling pathway and the specific point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro LATS1/2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on LATS1 and LATS2 kinase activity.

Materials:

-

Recombinant LATS1 or LATS2 kinase

-

GST-YAP as a substrate[2]

-

Kinase assay buffer (30 mM HEPES pH 7.5, 50 mM potassium acetate, 5 mM MgCl₂)[4]

-

ATP[4]

-

This compound

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a reaction mixture containing LATS1 or LATS2 kinase and GST-YAP substrate in the kinase assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.[4]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive with ATP), perform the assay with varying concentrations of both this compound and ATP and analyze the data using a Lineweaver-Burk plot.[3]

Immunocytochemistry for YAP/TAZ Nuclear Translocation

This protocol allows for the visualization of YAP/TAZ subcellular localization in response to this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% goat serum in PBST)

-

Primary antibodies against YAP and/or TAZ

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and culture until the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a DMSO-treated control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBST (PBS with 0.1% Tween-20).

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope. Analyze the images for changes in the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence intensity.

Western Blotting for YAP Phosphorylation

This method is used to quantify the levels of phosphorylated YAP (p-YAP) relative to total YAP in response to this compound.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against p-YAP (e.g., Ser127) and total YAP

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound as desired.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-YAP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against total YAP as a loading control.

-

Quantify the band intensities to determine the ratio of p-YAP to total YAP.

Conclusion

This compound is a valuable research tool for investigating the Hippo signaling pathway and the roles of YAP and TAZ in various biological processes. Its high potency and selectivity for LATS1/2 make it a precise instrument for modulating this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the Hippo pathway with compounds like this compound. Further research into the in vivo efficacy and safety of this compound and similar molecules will be crucial in translating these findings into clinical applications for cancer therapy and regenerative medicine.

References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-radioactive LATS in vitro Kinase Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2018085275A1 - Targeting lats1/2 and the hippo intracellular signaling pathway for cancer immunotherapy - Google Patents [patents.google.com]

Foundational Research on GA-017: A Selective PI3Kα Inhibitor

Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in solid tumors, particularly in breast cancer.[2] GA-017 is a novel, potent, and selective small-molecule inhibitor of the PI3Kα isoform. This document outlines the foundational preclinical research on this compound, including its biochemical activity, cellular effects, pharmacokinetic profile, and in vivo efficacy, providing a comprehensive overview for drug development professionals.

Biochemical Profile and Selectivity

The inhibitory activity of this compound was assessed against all Class I PI3K isoforms. The compound demonstrates high potency against PI3Kα and significant selectivity over other isoforms, especially the δ isoform, which is critical for immune cell function.[2] This selectivity profile suggests a potentially favorable therapeutic window with reduced risk of toxicities associated with broader PI3K inhibition.[3]

Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms

| Kinase Target | IC50 (nM) |

| PI3Kα (H1047R) | 0.045 |

| PI3Kα (WT) | 0.150 |

| PI3Kβ | 45 |

| PI3Kδ | 155 |

| PI3Kγ | 98 |

| Data are represented as the mean of three independent experiments. |

In Vitro Cellular Activity

This compound was evaluated for its anti-proliferative effects across a panel of human cancer cell lines with known PIK3CA mutation status. The compound showed preferential activity in cell lines harboring PIK3CA mutations, consistent with its mechanism of action.[2]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | GI50 (nM) |

| T47D | Breast | E545K Mutant | 8 |

| MCF7 | Breast | E545K Mutant | 12 |

| KPL-4 | Breast | H1047R Mutant | 5 |

| BT-474 | Breast | K111N Mutant | 15 |

| MDA-MB-231 | Breast | WT | >1000 |

| HCT116 | Colorectal | H1047R Mutant | 25 |

| SW480 | Colorectal | WT | >1000 |

| GI50: 50% growth inhibition. Data are the mean from three independent experiments. |

Murine Pharmacokinetics

The pharmacokinetic (PK) properties of this compound were determined in female BALB/c mice following a single oral (PO) or intravenous (IV) dose. This compound exhibited favorable oral bioavailability and a moderate half-life, supporting intermittent dosing schedules for in vivo efficacy studies.

Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice

| Parameter | 10 mg/kg PO | 2 mg/kg IV |

| Cmax (ng/mL) | 850 ± 110 | 1200 ± 150 |

| Tmax (h) | 1.0 | 0.1 |

| AUC (0-inf) (ng·h/mL) | 4200 ± 550 | 1800 ± 230 |

| Half-life (t½) (h) | 4.5 ± 0.8 | 3.9 ± 0.6 |

| Bioavailability (%) | 78% | - |

| Data are presented as mean ± standard deviation. |

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model using PIK3CA-mutant (H1047R) breast cancer cells implanted subcutaneously in immunodeficient mice.[4] Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Table 4: In Vivo Efficacy of this compound in a PIK3CA-Mutant Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | - | 0 | - |

| This compound | 25 | 65 | <0.01 |

| This compound | 50 | 95 | <0.001 |

| Tumor growth inhibition was calculated at the end of the 21-day study period. |

Visualization of Pathways and Workflows

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[1] this compound specifically inhibits the PI3Kα isoform, blocking the conversion of PIP2 to PIP3 and thereby inhibiting downstream signaling through Akt and mTOR.[2]

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Experimental Workflow

The preclinical evaluation of this compound followed a structured cascade, from initial biochemical screening to in vivo efficacy studies.

Caption: Preclinical development workflow for this compound.

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol is adapted from standard luminescence-based kinase assays.[5][6]

-

Reagent Preparation :

-

Prepare a 2X kinase solution (recombinant human PI3Kα) in kinase buffer.

-

Prepare a 2X substrate/ATP mixture containing the substrate (PIP2) and ATP at their respective Km concentrations.

-

Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should be ≤1%.

-

-

Assay Procedure :

-

In a 384-well white plate, add 5 µL of the diluted this compound or DMSO vehicle control.

-

Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection :

-

Stop the reaction and measure the amount of ADP produced by adding 20 µL of a detection reagent (e.g., ADP-Glo™).

-

Incubate for 40 minutes to deplete unused ATP.

-

Add 40 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes and read luminescence on a plate reader.

-

-

Data Analysis :

-

Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell Proliferation Assay Protocol

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8]

-

Cell Plating :

-

Seed cells in a 96-well clear-bottom white plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment :

-

Prepare a 10-point, 3-fold serial dilution of this compound in growth medium.

-

Remove the existing medium from the cells and add 100 µL of the compound-containing medium or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Signal Detection :

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Normalize the data to vehicle-treated controls and plot the results against the log of the compound concentration to determine the GI50 value.

-

Murine Pharmacokinetic Study Protocol

This protocol follows standard guidelines for PK studies in rodents.[9][10]

-

Animal Dosing :

-

Use female BALB/c mice (n=3 per time point).

-

For oral administration, dose animals by gavage with this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

For intravenous administration, dose via the tail vein.

-

-

Sample Collection :

-

Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

-

Bioanalysis :

-

Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis :

-

Calculate PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

Tumor Xenograft Efficacy Study Protocol

This protocol is a standard method for evaluating anti-cancer agents in vivo.[11][12]

-

Tumor Implantation :

-

Subcutaneously inject 5 x 10^6 KPL-4 human breast cancer cells (resuspended in Matrigel) into the flank of female athymic nude mice.

-

Monitor tumor growth with caliper measurements.

-

-

Treatment :

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Administer this compound or vehicle control orally, once daily, for 21 consecutive days.

-

-

Monitoring :

-

Measure tumor volume and body weight twice weekly.

-

Monitor animal health daily.

-

-

Endpoint and Analysis :

-

At the end of the study, euthanize the animals and excise the tumors.

-

Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

-

Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

-

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pk/bio-distribution | MuriGenics [murigenics.com]

- 11. Downregulation of PIK3CA via antibody-esiRNA-complexes suppresses human xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oncogenic PIK3CA mutations reprogram glutamine metabolism in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

GA-017: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel LATS Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of GA-017, a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2). This compound was identified through a high-throughput screening campaign designed to find compounds that promote cell proliferation, particularly under three-dimensional (3D) culture conditions. Its mechanism of action involves the inhibition of the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and stem cell biology. By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), leading to their stabilization, nuclear translocation, and the subsequent activation of growth-promoting gene expression. This guide details the discovery, mechanism of action, in vitro efficacy, and the experimental protocols utilized in the characterization of this compound, presenting it as a valuable research tool for 3D cell culture, organoid expansion, and potential applications in regenerative medicine.

Introduction

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly recognized for their physiological relevance, offering superior models for drug discovery, disease modeling, and regenerative medicine compared to traditional 2D monolayer cultures.[1] However, a common challenge in 3D culture is the slower rate of cell proliferation. To address this, a cell-based high-throughput screening was conducted to identify small molecules that could enhance cell growth in a 3D environment.[1][2] This effort led to the discovery of this compound, a novel chemical entity that promotes the growth and formation of spheroids and organoids from a variety of cell types.[1][3]

This compound's activity stems from its potent and selective inhibition of LATS1 and LATS2, the terminal kinases in the Hippo signaling pathway.[1][3] The Hippo pathway is a pivotal signaling cascade that controls cell proliferation and apoptosis. In its active state, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inhibition of this pathway, and specifically of LATS1/2, stabilizes YAP/TAZ, allowing them to enter the nucleus and drive the expression of genes that promote cell proliferation and tissue growth.[3][4][5] This whitepaper consolidates the publicly available data on this compound's discovery, its biochemical and cell-based activities, and the experimental methodologies used for its characterization.

Discovery of this compound

This compound was identified from a high-throughput screening of small molecule libraries.[1][3] The screening assay was designed to detect compounds that promote the proliferation of cells cultured in a 3D system utilizing gellan gum, a polysaccharide that supports scaffold-based 3D culture.[3] The human ovarian cancer cell line SKOV3 was used for the primary screening due to its known responsiveness to external growth stimuli in 3D cultures.[2]

Screening Workflow

The general workflow for the discovery of this compound involved seeding cells in a 3D matrix, exposing them to a library of chemical compounds, and quantifying cell proliferation after a set incubation period.

Caption: High-throughput screening workflow for identifying 3D cell growth promoters.

Mechanism of Action

This compound functions as a direct inhibitor of LATS1 and LATS2 kinases. This inhibition is competitive with ATP, indicating that this compound binds to the ATP-binding pocket of the kinases.[3][4] By blocking LATS1/2 activity, this compound prevents the phosphorylation of YAP and TAZ. Unphosphorylated YAP/TAZ are stable and translocate to the nucleus, where they associate with transcription factors, primarily TEADs, to induce the expression of target genes that are critical for cell proliferation and survival.[3][4][5]

Signaling Pathway

The mechanism of action of this compound is centered on its modulation of the Hippo signaling pathway.

Caption: Proposed mechanism of action of this compound via inhibition of the Hippo pathway.

Quantitative Data

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| LATS1 | Kinase Assay | IC₅₀ | 4.10 ± 0.79 nM | [1][6] |

| LATS2 | Kinase Assay | IC₅₀ | 3.92 ± 0.42 nM | [1][6] |

| LATS1 | Kinase Assay | Kᵢ (ATP competition) | 0.58 ± 0.11 nM | [1][4] |

| LATS2 | Kinase Assay | Kᵢ (ATP competition) | 0.25 ± 0.03 nM | [1][4] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cell-Based Activity of this compound

| Cell Line | Culture Condition | Parameter | Value | Reference |

| SKOV3 | 3D (gellan gum) | EC₅₀ (Cell Growth) | 3.51 ± 0.26 µM | [4] |

EC₅₀: Half-maximal effective concentration.

Preclinical Characterization & Effects

This compound has demonstrated significant effects on cell proliferation and the formation of complex 3D structures across a range of cell types.

-

Spheroid and Organoid Growth: Treatment with this compound increases both the number and size of spheroids and organoids.[1][3] This has been observed in various cell lines, including human ovarian cancer (SKOV3), human epidermoid carcinoma (A431), and Madin-Darby canine kidney (MDCK) cells.[3][4]

-

Intestinal Organoid Formation: this compound significantly enhances the ex vivo formation and growth of mouse intestinal organoids, increasing the proportion of large-sized organoids (>300 µm in diameter).[3][4]

-

Broad Applicability: The growth-promoting effects of this compound have been observed in human, murine, hamster, monkey, and canine cells, suggesting a conserved mechanism of action across species.[4] However, it was noted to be ineffective in HepG2 and LNCap cell lines.[2]

-

YAP/TAZ Activation: Consistent with its mechanism of action, treatment with this compound leads to the inhibition of YAP/TAZ phosphorylation, their stabilization, and subsequent translocation into the cell nucleus.[3]

-

Kinase Selectivity: A kinase panel screen against 321 kinases showed that at a concentration of 100 nM, this compound is highly selective for LATS1/2.[4] Besides LATS1/2, it showed some inhibitory activity against six other kinases: mitogen and stress-activated protein kinase 1 (MSK1), p70S6K, PKACα, PKACβ, SGK2, and SGK3.[3]

As of the date of this document, no in vivo pharmacokinetic, pharmacodynamic, or toxicology data for this compound has been published in the peer-reviewed literature.[7] Its development status appears to be at the preclinical research stage.

Experimental Protocols

The following protocols are summarized from the primary research publication by Aihara et al. (2022) in the Journal of Biological Chemistry.[3]

3D Cell Culture and Proliferation Assay

This protocol was used for the high-throughput screening and for evaluating the effect of this compound on cell growth in a 3D environment.

-

Preparation of Gellan Gum Medium: A stock solution of gellan gum is mixed with the appropriate cell culture medium to a final concentration of 0.015% (w/v).

-

Cell Seeding: Cells (e.g., SKOV3) are suspended in the gellan gum-containing medium.

-

Plating: The cell suspension is dispensed into 96-well flat-bottom low-attachment plates at a density of approximately 2000 cells/well.

-

Compound Addition: this compound, dissolved in DMSO, or a vehicle control (DMSO) is added to the wells to achieve the desired final concentration (e.g., 10 µM).

-

Incubation: Plates are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 4 days).

-

Quantification of Cell Growth: Cell viability and proliferation are quantified using a commercial ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures luminescence as an indicator of metabolically active cells.

In Vitro LATS Kinase Assay

This protocol was used to determine the direct inhibitory effect of this compound on LATS1/2 kinase activity.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human LATS1 or LATS2 enzyme, a suitable peptide substrate, and ATP.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a Mg/ATP mixture.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 40 minutes) at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of an acid solution (e.g., phosphoric acid).

-

Detection: The amount of phosphorylated substrate is quantified, typically using methods that detect the incorporation of radiolabeled phosphate from [γ-³³P-ATP] or using antibody-based detection systems (e.g., ELISA).

-

Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values. For determining the mechanism of inhibition (e.g., ATP competition), the assay is repeated with varying concentrations of both this compound and ATP, followed by Lineweaver-Burk plot analysis to determine the Kᵢ value.

Mouse Intestinal Organoid Culture

This protocol was used to assess the effect of this compound on the formation and growth of a primary tissue-derived 3D model.

-

Crypt Isolation: The small intestine is harvested from a mouse (e.g., C57BL/6N). The tissue is washed, opened longitudinally, and cut into small pieces. The tissue fragments are incubated in a chelating buffer (e.g., EDTA) to release intestinal crypts.

-

Embedding: The isolated crypts are mixed with a basement membrane matrix (e.g., Matrigel®).

-

Plating: Droplets of the crypt/matrix mixture are plated in a multi-well plate and allowed to polymerize.

-

Culture: Organoid culture medium, supplemented with growth factors (e.g., EGF, Noggin, R-spondin), is added to the wells. This compound (e.g., 10 µM) or a vehicle control is included in the medium.

-

Maintenance: The medium is changed every 2-3 days.

-

Analysis: Organoid formation, size, and morphology are monitored and imaged using brightfield microscopy over several days. The diameter of the organoids can be measured to quantify the effect of the compound on growth.

Conclusion and Future Directions

This compound is a potent and selective LATS1/2 inhibitor discovered through a screen for enhancers of 3D cell growth. Its mechanism of action via the Hippo pathway has been well-characterized in vitro. It serves as a valuable research tool for the robust expansion of various cell types in 3D cultures, particularly for generating spheroids and organoids for research and screening purposes.[3]

The potential therapeutic applications of LATS inhibitors like this compound, especially in the field of regenerative medicine and tissue repair, are significant.[3] However, the progression of this compound from a research tool to a potential therapeutic candidate will require extensive further studies. Key future directions should include:

-

Medicinal Chemistry Optimization: Further structural modifications could enhance potency, selectivity, and drug-like properties.

-

In Vivo Studies: Evaluation in animal models of tissue injury or disease is necessary to establish in vivo efficacy.

-

Pharmacokinetics and Safety: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as comprehensive toxicology and safety pharmacology studies, are critical next steps for any potential clinical development.

While the sustained activation of YAP/TAZ has been linked to tumorigenesis, transient activation has been shown to promote tissue regeneration without lasting adverse effects.[3] Therefore, the controlled, temporary application of a LATS inhibitor like this compound holds promise for therapeutic interventions aimed at tissue repair. Further research will be crucial to fully elucidate the therapeutic window and potential of this promising compound.

References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00492B [pubs.rsc.org]

Selectivity Profile of the LATS Inhibitor GA-017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GA-017, a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). This compound serves as a valuable chemical probe for studying the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and cell proliferation.[1][2][3] Its primary mechanism involves blocking the LATS-mediated phosphorylation of the transcriptional coactivators YAP and TAZ, leading to their nuclear translocation and the activation of growth-promoting gene expression.[1][2][4]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, LATS1 and LATS2, and profiled across a broad panel of kinases to determine its selectivity.

On-Target Potency

This compound demonstrates potent, low-nanomolar inhibition of both LATS1 and LATS2. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below. The inhibitor acts in a manner that is competitive with ATP.[1][5][6]

| Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| LATS1 | 4.10 ± 0.79 | 0.58 ± 0.11 | ATP-Competitive |

| LATS2 | 3.92 ± 0.42 | 0.25 ± 0.03 | ATP-Competitive |

Off-Target Selectivity Screening

To assess its broader kinase selectivity, this compound was evaluated at a concentration of 100 nM against a panel of 321 different kinases.[1] The screening revealed that this compound has high potency against a limited number of kinases, primarily within the AGC kinase family.[1] In this comprehensive screening, 16 kinases of the AGC family were inhibited by more than 65%.[1]

Key off-target kinases inhibited by this compound at 100 nM include:[1]

| Off-Target Kinase | Kinase Family | % Inhibition at 100 nM |

| Mitogen and Stress Activated Protein Kinase 1 (MSK1) | AGC | > 65% |

| p70S6 Kinase (p70S6K) | AGC | > 65% |

| Protein Kinase A Catalytic Subunit Alpha (PKACα) | AGC | > 65% |

| Protein Kinase A Catalytic Subunit Beta (PKACβ) | AGC | > 65% |

| Serum/Glucocorticoid-Regulated Kinase 2 (SGK2) | AGC | > 65% |

| Serum/Glucocorticoid-Regulated Kinase 3 (SGK3) | AGC | > 65% |

Experimental Protocols

The following methodologies were employed to characterize the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The potency of this compound against LATS1 and LATS2 was determined using an in vitro kinase assay that measures the phosphorylation of a substrate.

-

Kinases: Recombinant LATS1 and LATS2.

-

Substrate: A suitable peptide or protein substrate for LATS kinases.

-

ATP Concentration: The assay was performed in the presence of 400 μM ATP to generate dose-response curves.[1]

-

Detection Method: The reaction velocity is typically determined by quantifying the amount of phosphorylated substrate, often using methods involving radioactive ATP (e.g., [γ-33P]-ATP) and measuring its incorporation into the substrate.[7][8]

-

Data Analysis: Dose-response curves were generated by plotting the percentage of kinase inhibition against a range of this compound concentrations. The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, were calculated from these curves.[1]

Determination of Inhibition Constant (Ki) and Mechanism

To elucidate the mechanism of inhibition, kinetic studies were performed, and the data were analyzed using a double-reciprocal Lineweaver-Burk plot.[1][4]

-

Methodology: The initial reaction velocity of the kinase was measured at various concentrations of ATP (e.g., ranging from 100 to 400 μM) in the presence of different fixed concentrations of this compound.[1]

-

Data Analysis: A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated. An intersection of the resulting lines on the y-axis is characteristic of competitive inhibition with respect to ATP. The inhibition constant (Ki) was calculated from these kinetic data.[1]

Broad-Panel Kinase Selectivity Screening

The selectivity of this compound was profiled using a large-scale kinase screening panel.

-

Assay Panel: A panel of 321 diverse kinases was used for the screening.[1]

-

Inhibitor Concentration: this compound was tested at a fixed concentration of 100 nM.[1]

-

Methodology: The percentage of inhibition of each kinase in the panel by this compound was determined. A threshold (e.g., >65% inhibition) was used to identify significant off-target interactions.[1] The results were visualized on a tree-view map to illustrate the selectivity profile across the human kinome.[1]

Visualizations

This compound Mechanism of Action in the Hippo Pathway

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for assessing the kinase selectivity of this compound.

References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00492B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

The Impact of GA-017 on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound promotes cell proliferation, particularly in three-dimensional (3D) culture systems such as spheroids and organoids. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell growth. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to modulate cell proliferation in various research and drug development applications.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The core of the Hippo pathway consists of a kinase cascade where LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1] In its active state, the Hippo pathway sequesters YAP/TAZ in the cytoplasm, leading to their degradation and suppression of cell growth.

This compound acts as a powerful antagonist of this pathway by directly inhibiting the kinase activity of LATS1/2.[1][2] This inhibition prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus, where they bind to TEAD transcription factors and initiate the expression of pro-proliferative and anti-apoptotic genes.[1] This targeted mechanism makes this compound a valuable tool for studying the Hippo pathway and for applications requiring enhanced cell growth, such as in the expansion of organoids for disease modeling and regenerative medicine.

Mechanism of Action: The Hippo Signaling Pathway

This compound's primary mechanism of action is the inhibition of the LATS1/2 kinases within the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.

| Target | IC50 (nM) | Reference |

| LATS1 | 4.10 | [2] |

| LATS2 | 3.92 | [2] |

| Cell Line | Assay | EC50 (µM) | Reference |

| SKOV3 | Cell Growth (3D) | 3.51 ± 0.26 | [1] |

| Effect | Cell Type/Model | Observation | Reference |

| Increased Spheroid Size & Number | SKOV3, A431, HUVEC, BCE C/D-1b | Significant increase in both the size and number of spheroids in 3D culture. | [1][3] |

| Enhanced Organoid Formation | Mouse Intestinal Organoids | Increased formation and size of organoids, with a higher proportion of large-sized organoids (>300 µm in diameter). | [1] |

Detailed Experimental Protocols

The following section provides detailed protocols for key experiments to assess the impact of this compound on cell proliferation.

3D Spheroid Cell Viability Assay (ATP-based)

This protocol describes the use of a commercially available ATP-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, to measure the effect of this compound on the viability of cells grown as 3D spheroids.

Materials:

-

Cells of interest

-

Low-attachment 96-well U-bottom plates

-

Cell culture medium

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® 3D Cell Viability Assay reagent (or equivalent)

-

Opaque-walled 96-well plates for luminescence reading

-

Luminometer

Procedure:

-

Cell Seeding: Suspend cells in culture medium at the desired concentration and seed into low-attachment 96-well U-bottom plates.

-

Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for spheroid formation.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared. Carefully remove a portion of the old media from the wells and add the this compound dilutions or vehicle control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 3 to 7 days).

-

ATP Assay:

-

Equilibrate the spheroid plate and the ATP assay reagent to room temperature for approximately 30 minutes.[4]

-

Add a volume of the ATP assay reagent to each well equal to the volume of culture medium in the well.[5]

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[4]

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4]

-

Transfer the lysate to an opaque-walled 96-well plate and measure the luminescence using a luminometer.

-

Immunofluorescence Staining for YAP/TAZ Nuclear Translocation

This protocol outlines the steps to visualize the subcellular localization of YAP/TAZ in response to this compound treatment.

Materials:

-

Cells seeded on glass coverslips

-

This compound and DMSO

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against YAP or TAZ

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for a specified time.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[6]

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-YAP or anti-TAZ antibody in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.[6]

-

Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes. After a final wash, mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The nuclear translocation of YAP/TAZ can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.

Spheroid/Organoid Size and Number Quantification

This protocol describes a method for quantifying the effect of this compound on the growth of spheroids or organoids.

Materials:

-

3D culture of spheroids or organoids

-

This compound and DMSO

-

Brightfield microscope with a camera

-

Image analysis software (e.g., ImageJ, OrganoID)[7]

Procedure:

-

Culture and Treatment: Establish 3D cultures as described in Protocol 4.1 and treat with this compound or vehicle.

-

Image Acquisition: At specified time points, acquire brightfield images of the spheroids/organoids in each well. It is important to capture images from the same focal plane for consistency.

-

Image Analysis:

-

Data Analysis: Calculate the average size and number of spheroids/organoids for each treatment condition. The data can be plotted over time to assess growth kinetics.

Conclusion

This compound is a specific and potent inhibitor of LATS1/2 kinases, which potently activates the YAP/TAZ transcriptional co-activators to drive cell proliferation. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cell-based assays. The ability of this compound to enhance the growth of 3D cell cultures makes it an invaluable tool for cancer research, regenerative medicine, and drug discovery, facilitating the generation of more complex and physiologically relevant in vitro models. Researchers utilizing this compound should carefully consider the appropriate cell types and culture conditions to achieve optimal results.

References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]

- 6. bio.unipd.it [bio.unipd.it]

- 7. OrganoID: A versatile deep learning platform for tracking and analysis of single-organoid dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SOX2/SOX17 Molecular Switching by Polyphenols to Promote Thyroid Differentiation in 2D and 3D Models of Anaplastic Thyroid Cancer † [mdpi.com]

An In-depth Technical Guide to the In Vitro Function of GA-017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro functions of GA-017, a novel small molecule inhibitor. The information presented is collated from peer-reviewed scientific literature to facilitate further research and development.

Core Function of this compound

This compound is a potent and selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2 (large tumor suppressor kinase 1/2).[1] In vitro studies have demonstrated that this compound functions as an activator of cell proliferation, particularly under 3D culture conditions.[2][3] Its mechanism of action involves the modulation of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.

By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[2][3] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to induce the expression of genes that promote cell growth and proliferation.[2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in vitro.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| LATS1 | 4.10 | 0.58 ± 0.11 | Competitively inhibited against ATP |

| LATS2 | 3.92 | 0.25 ± 0.03 | Competitively inhibited against ATP |

Data sourced from MedchemExpress.[1]

Table 2: Proliferative Activity of this compound

| Cell Line | Assay | EC50 (µM) | Observations |

| SKOV3 | Cell Growth | 3.51 ± 0.26 | Facilitates cell growth. |

| Various | Spheroid Formation | Not Reported | Increases the number and size of spheroids in both scaffold-based and scaffold-independent cultures.[2][3] |

| Mouse Intestinal Organoids | Organoid Formation | Not Reported | Enhances the ex vivo formation and increases the proportion of large-sized organoids (>300 µm in diameter).[2] |

| HUVECs | Cell Growth | Not Reported | Suppresses cell death and promotes cell growth.[1] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

1. Cell-Based High-Throughput Screening for Proliferation under 3D Conditions

-

Objective: To identify small molecules that promote cell proliferation in 3D culture.

-

Cell Line: SKOV3 ovarian cancer cells.

-

Method:

-

SKOV3 cells were cultured in ultra-low attachment plates.

-

A library of small molecules was added to the cell cultures.

-

Cell proliferation was measured using a water-soluble tetrazolium salt (WST-8) assay.

-

Hits were identified as compounds that increased the WST-8 signal, indicating enhanced cell proliferation. This compound was identified through this screening process.[2]

-

2. Spheroid and Organoid Formation Assays

-

Objective: To assess the effect of this compound on the formation and growth of 3D cell structures.

-

Method for Spheroids:

-

Various cell types were cultured in scaffold-based or scaffold-independent 3D culture systems.

-

Cells were treated with this compound or a vehicle control (DMSO).

-

The number and size of spheroids were quantified over time using microscopy and image analysis software.[2]

-

-

Method for Intestinal Organoids:

-

Mouse intestinal crypts were isolated and embedded in Matrigel.

-

The cultures were treated with this compound or a vehicle control.

-

Organoid formation and growth were monitored, and the size of the organoids was measured.[2]

-

3. Immunocytochemistry for YAP/TAZ Localization

-

Objective: To determine the effect of this compound on the subcellular localization of YAP and TAZ.

-

Method:

-

Cells were cultured and treated with this compound or a vehicle control.

-

Cells were fixed, permeabilized, and incubated with primary antibodies against YAP and TAZ.

-

Fluorescently labeled secondary antibodies were used for detection.

-

Nuclei were counterstained with DAPI.

-

Images were acquired using fluorescence microscopy to visualize and quantify the nuclear translocation of YAP/TAZ.[2]

-

4. Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity and kinetics of this compound against LATS1 and LATS2.

-

Method:

-

Recombinant LATS1 and LATS2 enzymes were used.

-

The kinase reaction was performed in the presence of ATP and a suitable substrate.

-

The inhibitory effect of various concentrations of this compound was measured by quantifying the phosphorylation of the substrate.

-

IC50 values were calculated from the dose-response curves.

-

To determine the inhibition constant (Ki), the assay was performed with varying concentrations of both this compound and ATP to assess competitive inhibition.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

Hippo Signaling Pathway and the Action of this compound

Caption: The Hippo signaling pathway and the inhibitory action of this compound on LATS1/2.

Experimental Workflow for Assessing this compound Activity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GA-017 in 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction